molecular formula C14H18ClNO B1446885 (8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride CAS No. 1823582-25-7

(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride

Cat. No. B1446885
M. Wt: 251.75 g/mol
InChI Key: HPMCUADSNVSIJP-UHFFFAOYSA-N
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Description

“(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride” is a chemical compound with the molecular formula C14H18ClNO. The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of “(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride” is based on the 8-azabicyclo[3.2.1]octane scaffold . This structure is the central core of the family of tropane alkaloids .


Chemical Reactions Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .


Physical And Chemical Properties Analysis

The molecular weight of “(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride” is 251.75 g/mol.

Scientific Research Applications

1. Synthesis of Tropane Alkaloids

  • Application Summary : The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
  • Methods of Application : The methodologies reported involve the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
  • Results or Outcomes : The review compiles the most relevant achievements in these areas .

2. Asymmetric 1,3-Dipolar Cycloadditions

  • Application Summary : The asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported .
  • Methods of Application : The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo / endo -selectivity was observed depending on the diazo substrates .
  • Results or Outcomes : The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities (up to >99 : 1 dr, 99% ee) .

3. Raw Material and Intermediate in Organic Synthesis

  • Application Summary : This compound is used as an important raw material and intermediate in organic synthesis . It is used in various fields such as agrochemical, pharmaceutical, and dyestuff .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis process or product being developed. Typically, it would be used in a reaction to form a new compound or as a building block in a larger molecule .
  • Results or Outcomes : The outcomes can also vary widely, but the use of this compound can enable the synthesis of a wide array of organic compounds, including agrochemicals, pharmaceuticals, and dyes .

4. Raw Material in Agrochemical, Pharmaceutical, and Dyestuff Field

  • Application Summary : This compound is used as a raw material in the synthesis of various products in the agrochemical, pharmaceutical, and dyestuff fields .
  • Methods of Application : The specific methods of application can vary widely depending on the particular synthesis process or product being developed. Typically, it would be used in a reaction to form a new compound or as a building block in a larger molecule .
  • Results or Outcomes : The outcomes can also vary widely, but the use of this compound can enable the synthesis of a wide array of products in the agrochemical, pharmaceutical, and dyestuff fields .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that future research may continue to focus on the synthesis and applications of compounds with this structure.

properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-yl(phenyl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO.ClH/c16-14(10-4-2-1-3-5-10)11-8-12-6-7-13(9-11)15-12;/h1-5,11-13,15H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMCUADSNVSIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C(=O)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride
Reactant of Route 2
(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride
Reactant of Route 3
(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride
Reactant of Route 4
(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride
Reactant of Route 5
(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride
Reactant of Route 6
(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride

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